

Visualizing Mycobacterial Cell Wall Dynamics in Real-Time with 6-TMR-Tre

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Compound of Interest

Compound Name: 6 TMR Tre

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate and robust cell wall of mycobacteria, particularly *Mycobacterium tuberculosis*, presents a formidable barrier to antibiotics, contributing significantly to their intrinsic drug resistance. Understanding the biogenesis and dynamic interplay of its key components, the peptidoglycan (PG) layer and the outer mycomembrane, is crucial for the development of new therapeutic strategies. 6-TMR-Tre, a fluorescent conjugate of trehalose, has emerged as a powerful tool for real-time visualization of the mycobacterial cell envelope. This probe specifically labels trehalose monomycolate (TMM), a key component of the mycomembrane. When used in conjunction with fluorescent D-amino acids (FDAAs) that label sites of active peptidoglycan synthesis, 6-TMR-Tre enables the simultaneous, real-time visualization of both mycomembrane and peptidoglycan dynamics at the single-cell level.[1][2] This dual-labeling strategy provides unprecedented insights into the spatial and temporal coordination of cell wall growth, maturation, and remodeling processes.

These application notes provide a comprehensive guide for utilizing 6-TMR-Tre, in combination with FDAAs, to study mycobacterial cell wall dynamics. Detailed protocols for labeling, imaging, and data analysis are presented, along with quantitative data to guide experimental design and interpretation.

Principle of the Method

The visualization of mycobacterial cell wall synthesis relies on the metabolic incorporation of fluorescent probes. 6-TMR-Tre, a tetramethylrhodamine-labeled trehalose molecule, is processed by the antigen 85 (Ag85) complex, a group of mycolyltransferases, and incorporated into TMM within the mycomembrane.^[1] This process allows for the specific and real-time tracking of mycomembrane dynamics.

Simultaneously, fluorescently labeled D-amino acids (e.g., NADA - (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino-D-alanine) are incorporated into the peptidoglycan layer by penicillin-binding proteins (PBPs) and L,D-transpeptidases during cell wall synthesis and remodeling.^[1] By using spectrally distinct fluorophores for the trehalose conjugate and the D-amino acid, researchers can perform two-color fluorescence microscopy to observe the co-localization and dynamic relationship between the mycomembrane and peptidoglycan synthesis.^[1]

Applications

- Real-time monitoring of cell wall growth and division: Visualize the primary sites of new cell wall synthesis and mycomembrane insertion in growing mycobacteria.
- Investigating the effects of antibiotics: Observe the immediate impact of cell wall-targeting antibiotics on peptidoglycan synthesis and mycomembrane integrity.
- Screening for novel drug candidates: Develop high-throughput screening assays to identify compounds that disrupt cell wall biogenesis.
- Studying cell wall remodeling: Track the dynamic processes of peptidoglycan and mycomembrane turnover and repair.
- Understanding mycobacterial pathogenesis: Elucidate the role of cell wall dynamics in host-pathogen interactions.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of 6-TMR-Tre and FDAAs for mycobacterial cell wall imaging.

Table 1: Probe Specifications and Labeling Conditions

Probe	Target	Excitation Max (nm)	Emission Max (nm)	Typical Concentration	Incubation Time
6-TMR-Tre	Trehalose Monomycolate (TMM)	555	580	1-10 μ M	5 - 60 minutes
NADA	Peptidoglycan (PG)	465	535	1-5 μ M	5 - 30 minutes

Table 2: Reported Observations in Mycobacterium smegmatis

Observation	Method	Key Findings	Reference
Co-localization of TMM and PG synthesis	Dual-labeling with 6-TMR-Tre and NADA	Strong co-localization at the cell poles, the primary sites of new cell wall synthesis. Increasing labeling of the sidewall with longer incubations suggests remodeling.	
Effect of Ethambutol	Dual-labeling and fluorescence microscopy	Increased side-wall labeling with both probes, suggesting a shift in cell envelope biogenesis.	
Inhibition of Labeling	Co-incubation with inhibitors	Ebselen (Ag85 inhibitor) significantly reduces 6-TMR-Tre incorporation.	

Experimental Protocols

Protocol 1: Dual-Labeling of *Mycobacterium smegmatis* with 6-TMR-Tre and NADA for Real-Time Imaging

This protocol describes the simultaneous labeling of TMM and peptidoglycan in live *M. smegmatis* for subsequent fluorescence microscopy.

Materials:

- *Mycobacterium smegmatis* culture (e.g., mc²155)
- 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
- 6-TMR-Tre stock solution (1 mM in DMSO)
- NADA stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Microscope slides and coverslips or imaging dish
- Fluorescence microscope with appropriate filter sets for TMR and NBD

Procedure:

- **Culture Preparation:** Grow *M. smegmatis* in 7H9 broth at 37°C with shaking to mid-log phase (OD₆₀₀ of 0.4-0.6).
- **Probe Preparation:** Prepare a working solution of 6-TMR-Tre and NADA in 7H9 broth. For example, to a 1 mL aliquot of the bacterial culture, add 1 µL of 1 mM 6-TMR-Tre stock (final concentration 1 µM) and 1 µL of 1 mM NADA stock (final concentration 1 µM).
- **Labeling:** Add the probe mixture to the *M. smegmatis* culture. Incubate at 37°C with shaking for a desired period. For visualizing active growth sites, a short pulse of 5-15 minutes is recommended.
- **Washing (Optional but Recommended):** Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

- Resuspend the cell pellet in fresh, pre-warmed 7H9 broth or PBS. Repeat the wash step twice to remove unincorporated probes and reduce background fluorescence.
- Microscopy: Resuspend the final cell pellet in a small volume of PBS or 7H9 broth.
- Mount a small aliquot of the cell suspension on a microscope slide with a coverslip or in an imaging dish.
- Image the cells immediately using a fluorescence microscope equipped with filter sets for TMR (e.g., Ex: 540-580 nm, Em: 590-650 nm) and NBD (e.g., Ex: 450-490 nm, Em: 500-550 nm).
- For real-time imaging, cells can be immobilized on an agarose pad and imaged over time.

Protocol 2: Investigating the Effect of Antibiotics on Cell Wall Synthesis

This protocol allows for the visualization of how cell wall-targeting antibiotics affect TMM and peptidoglycan dynamics.

Materials:

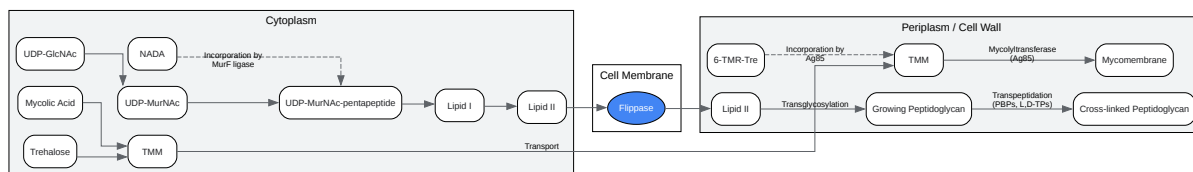
- Same as Protocol 1
- Antibiotic of interest (e.g., ethambutol, isoniazid) stock solution

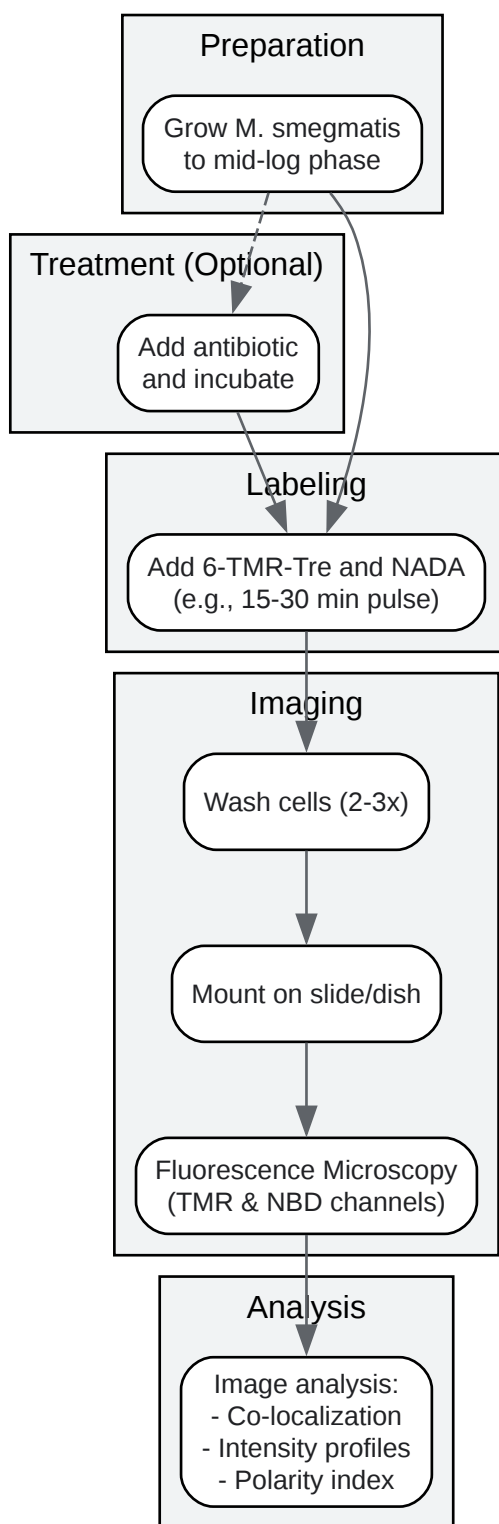
Procedure:

- Culture Preparation: Grow *M. smegmatis* to mid-log phase as described in Protocol 1.
- Antibiotic Treatment: Add the antibiotic to the culture at the desired concentration. Incubate for a specific duration (e.g., 2 hours).
- Dual Labeling: During the last 15-30 minutes of the antibiotic treatment, add the 6-TMR-Tre and NADA probes to the culture as described in Protocol 1.
- Washing and Microscopy: Follow steps 4-9 from Protocol 1 to wash the cells and acquire fluorescence images.

- Analysis: Compare the fluorescence patterns (e.g., localization and intensity) of the treated cells with an untreated control group.

Visualizations





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References

- 1. Acute modulation of mycobacterial cell envelope biogenesis by front-line TB drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and specific labeling of single live Mycobacterium tuberculosis with a dual-targeting fluorogenic probe - PMC [pmc.ncbi.nlm.nih.gov]
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